N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE
Description
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyridine-3-carboxamide is a heterocyclic organic compound featuring a pyrimidine core substituted with dimethylamino and methyl groups at positions 2, 4, and 6, respectively, and a pyridine-3-carboxamide moiety at position 3.
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-9-12(10(2)17-14(16-9)19(3)4)18-13(20)11-6-5-7-15-8-11/h5-8H,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVNHMDWGVRABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE typically involves the reaction of 4-dimethylaminopyridine with various reagents under controlled conditions. One common method involves the use of alkyl cyanoacetates, which react with substituted aryl or heteryl amines to yield cyanoacetamide derivatives . The reaction conditions often include stirring without solvent at elevated temperatures or using a steam bath to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as solvent-free reactions or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound is known to undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine and pyrimidine derivatives .
Scientific Research Applications
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE involves the activation of the innate immune system. Specifically, it stimulates the production of interferon-alpha and tumor necrosis factor-alpha, which activate immune cells such as macrophages and natural killer cells. These immune cells then attack and destroy tumor cells, leading to tumor regression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Evidence
The evidence includes compounds with partial structural similarities, such as pyrimidine or pyridine derivatives. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
Key Observations:
Pyrimidine Modifications : The target compound shares a 4,6-dimethylpyrimidine core with the compound in . However, the latter includes a thioether linkage (pyrimidin-2-ylthio) and a bulky benzo[d][1,3]dioxol group, which may enhance lipophilicity and alter pharmacokinetics .
Functional Group Diversity : The target lacks the spirocyclic systems or piperazine moieties seen in , which are often employed to improve metabolic stability or target selectivity .
Methodological Considerations
Crystallographic tools like SHELXL () and visualization software ORTEP-3 () are critical for resolving structures of such compounds. For example, SHELXL’s refinement capabilities could aid in confirming the target’s stereochemistry , while ORTEP-3 might visualize its electron density .
Biological Activity
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyridine-3-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₀H₁₆N₄O
- Molecular Weight : 208.26 g/mol
- CAS Number : 1448137-18-5
This structure incorporates a dimethylamino group and a pyrimidine ring, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the pyrimidine ring facilitates π-π stacking interactions. These interactions can lead to modulation of specific biochemical pathways, resulting in either inhibition or activation of biological functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values demonstrate effectiveness against various bacterial strains:
- Staphylococcus aureus : MIC 15.625–62.5 μM
- Enterococcus faecalis : MIC 62.5–125 μM
These compounds exhibit bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid production pathways .
Antitumor Activity
Preliminary studies suggest potential antitumor activity for this compound class. For example, derivatives targeting cyclin-dependent kinases (CDK4/6) have shown promising results in inhibiting tumor growth in xenograft models with low toxicity profiles .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound.
- Results indicated that these compounds significantly reduced biofilm formation in Staphylococcus aureus and Escherichia coli, with biofilm inhibition concentrations (MBIC) ranging from 31.108 to 124.432 μg/mL .
- Antitumor Properties :
Comparative Analysis of Biological Activities
| Activity Type | Target Organism/Cell Type | MIC/IC50 Values | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15.625–62.5 μM | Bactericidal activity observed |
| Enterococcus faecalis | 62.5–125 μM | Effective against clinical isolates | |
| Antitumor | MCF-7 Cells | IC50 = 0.710 nM | Significant tumor growth inhibition |
| Colo-205 Cells | IC50 = 1.10 nM | Low toxicity with favorable pharmacokinetics |
Q & A
Q. What are the common synthetic routes for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyridine-3-carboxamide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves multi-step procedures, such as coupling pyridine-3-carboxylic acid derivatives with substituted pyrimidine precursors. Key steps include nucleophilic substitution and amide bond formation. Optimization parameters include:
- Temperature : Elevated temperatures (80–120°C) for condensation reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Palladium-based catalysts for cross-coupling reactions.
Reaction monitoring via TLC or HPLC is critical to identify intermediate stages. For example, analogous pyrimidine derivatives were synthesized using Appel salt under optimized base and temperature conditions .
Q. How can researchers determine the crystal structure of this compound, and which software tools are recommended for data refinement?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Steps include:
Crystallization : Use vapor diffusion or slow evaporation in solvents like methanol/water mixtures.
Data Collection : Synchrotron or in-house diffractometers for high-resolution data.
Refinement : Software such as SHELXL (for small-molecule refinement) and WinGX (for data integration) are widely used . Graphical interfaces like ORTEP-3 aid in visualizing thermal ellipsoids and molecular geometry .
Advanced Research Questions
Q. What strategies are effective in analyzing the electronic properties of this compound, and how do computational methods complement experimental data?
- Methodological Answer :
- Experimental : UV-Vis spectroscopy and cyclic voltammetry to assess π-π* transitions and redox behavior.
- Computational : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. For pyridine-carboxamide analogs, DFT has been used to correlate electronic properties with biological activity .
- Synergy : Experimental spectra validate computational models, while DFT provides atomistic insights into charge distribution.
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions, cell lines, or pharmacokinetic variability. Strategies include:
- Standardized Assays : Use validated protocols (e.g., NIH/NCBI guidelines) for IC50 determination.
- Control Experiments : Include positive/negative controls to rule off-target effects.
- Metabolic Profiling : LC-MS/MS to assess stability in different biological matrices.
For example, pyridine derivatives like those in showed variable bioactivity depending on substituent positioning, emphasizing the need for consistent experimental design .
Q. What advanced techniques are used to study interactions between this compound and biological macromolecules (e.g., proteins, DNA)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real time.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
- Molecular Docking : Tools like AutoDock Vina predict binding poses in protein active sites.
Analogous compounds (e.g., triazolopyridine-carboxamides) have been studied using SPR to map kinase inhibition profiles .
Data Analysis and Structural Analogues
Q. How does the presence of dimethylamino and pyrimidine groups influence the compound’s solubility and reactivity?
- Methodological Answer :
- Solubility : The dimethylamino group enhances water solubility via protonation at physiological pH. Pyrimidine’s aromaticity reduces solubility in non-polar solvents.
- Reactivity : The pyrimidine ring participates in electrophilic substitution, while the carboxamide group enables hydrogen bonding. Comparative studies with analogs (e.g., ’s cyclopentanecarboxamide derivatives) highlight substituent effects on reactivity .
Q. What are the key differences between this compound and structurally similar pyridine-pyrimidine hybrids in terms of pharmacological potential?
- Methodological Answer :
- Structural Analogues : Compare with compounds like N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide (), which lacks the dimethylamino group but shows enhanced π-stacking.
- Pharmacokinetics : LogP calculations and ADMET profiling (e.g., SwissADME) differentiate absorption rates.
- Bioactivity : Pyrimidine-thioether derivatives () exhibit improved metabolic stability over carboxamides .
Experimental Design Considerations
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Use ICH guidelines (Q1A) with forced degradation (e.g., 40°C/75% RH for 6 months).
- Analytical Tools : HPLC-PDA to track degradation products; NMR for structural confirmation of byproducts.
- pH Profiling : Test buffers (pH 1–13) to identify hydrolysis-sensitive regions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
